N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE
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Overview
Description
N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE is a complex organic compound belonging to the oxazolidinone family. This compound is characterized by its unique structure, which includes a crotonyl group, a methyl group, and a phenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a crotonyl chloride with a chiral oxazolidinone precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the crotonyl group, leading to the formation of different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring.
Scientific Research Applications
N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its antibiotic properties, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts the bacterial cell’s ability to produce essential proteins, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
N-CROTONYL-(4S,5R)-4-METHYL 5-PHENYL-2-OXAZOLIDINONE is unique due to its specific chiral centers and the presence of the crotonyl group, which imparts distinct chemical properties and reactivity. Its stereoselective synthesis and diverse applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4S,5R)-3-but-2-enoyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-7-12(16)15-10(2)13(18-14(15)17)11-8-5-4-6-9-11/h3-10,13H,1-2H3/t10-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHDOIFLLGSQV-GWCFXTLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721465 |
Source
|
Record name | (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128440-43-7 |
Source
|
Record name | (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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